Bilirubin phosphate

Description

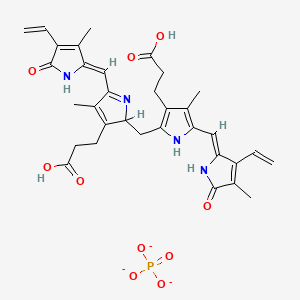

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

58985-27-6 |

|---|---|

Molecular Formula |

C33H36N4O10P-3 |

Molecular Weight |

679.6 g/mol |

IUPAC Name |

3-[2-[[3-(2-carboxyethyl)-5-[(Z)-(3-ethenyl-4-methyl-5-oxopyrrol-2-ylidene)methyl]-4-methyl-1H-pyrrol-2-yl]methyl]-5-[(Z)-(4-ethenyl-3-methyl-5-oxopyrrol-2-ylidene)methyl]-4-methyl-2H-pyrrol-3-yl]propanoic acid;phosphate |

InChI |

InChI=1S/C33H36N4O6.H3O4P/c1-7-20-19(6)32(42)37-27(20)14-25-18(5)23(10-12-31(40)41)29(35-25)15-28-22(9-11-30(38)39)17(4)24(34-28)13-26-16(3)21(8-2)33(43)36-26;1-5(2,3)4/h7-8,13-14,28,35H,1-2,9-12,15H2,3-6H3,(H,36,43)(H,37,42)(H,38,39)(H,40,41);(H3,1,2,3,4)/p-3/b26-13-,27-14-; |

InChI Key |

BUXOAOSCHBKEBW-IXWDEDMBSA-K |

SMILES |

CC1=C(C(N=C1C=C2C(=C(C(=O)N2)C=C)C)CC3=C(C(=C(N3)C=C4C(=C(C(=O)N4)C)C=C)C)CCC(=O)O)CCC(=O)O.[O-]P(=O)([O-])[O-] |

Isomeric SMILES |

CC1=C(C(N=C1/C=C\2/C(=C(C(=O)N2)C=C)C)CC3=C(C(=C(N3)/C=C\4/C(=C(C(=O)N4)C)C=C)C)CCC(=O)O)CCC(=O)O.[O-]P(=O)([O-])[O-] |

Canonical SMILES |

CC1=C(C(N=C1C=C2C(=C(C(=O)N2)C=C)C)CC3=C(C(=C(N3)C=C4C(=C(C(=O)N4)C)C=C)C)CCC(=O)O)CCC(=O)O.[O-]P(=O)([O-])[O-] |

Synonyms |

bilirubin phosphate |

Origin of Product |

United States |

Enzymatic and Chemical Mechanisms of Bilirubin Phosphate Formation

Synthetic Approaches to Bilirubin (B190676) Phosphate (B84403) Analogs

Enzymatic Synthesis in vitro

An extensive review of scientific literature did not yield any specific information on the enzymatic synthesis of "bilirubin phosphate" in vitro. The available research focuses on the enzymatic synthesis of bilirubin . These in vitro systems often utilize phosphate buffers to maintain optimal pH for enzymatic activity, but this does not result in the formation of a phosphorylated bilirubin compound. researchgate.netscispace.compnas.orgscispace.com

The established in vitro enzymatic pathway for bilirubin synthesis involves the conversion of heme to bilirubin via a two-step process catalyzed by microsomal enzymes. nih.govamegroups.org

Heme to Biliverdin (B22007): The first step is the oxidation of the heme ring by the enzyme heme oxygenase, which requires cofactors like NADPH. nih.govpnas.org This reaction cleaves the heme molecule to produce biliverdin, iron (Fe²⁺), and carbon monoxide. amegroups.orgresearchgate.net

Biliverdin to Bilirubin: The subsequent step involves the reduction of biliverdin to bilirubin, catalyzed by the enzyme biliverdin reductase, which is also dependent on NADPH. nih.govnih.gov

Recent advancements have focused on optimizing this two-enzyme system in a "one-pot" reaction for high-yield bilirubin production. researchgate.net A 2025 study successfully synthesized 1.7 g/L of bilirubin with a 95.8% yield by addressing challenges such as byproduct inhibition. researchgate.net However, the product of this synthesis is bilirubin, not this compound.

Research has also explored the non-enzymatic, chemical interactions of bilirubin with phosphate-containing substances. Studies show that unconjugated bilirubin can bind to amorphous calcium phosphate. researchgate.netnih.gov This is a physical association and not an enzymatic synthesis of a new chemical entity.

Due to the lack of data on the enzymatic synthesis of this compound, no data tables with research findings can be provided.

Advanced Analytical Methodologies for Bilirubin Phosphate Characterization

Chromatographic Separation Techniques for Bilirubin (B190676) Conjugates

While numerous studies detail the separation of bilirubin and its glucuronide conjugates using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS), there is no literature available that describes method development or application for the separation of bilirubin phosphate (B84403). tandfonline.comresearchgate.netcdnsciencepub.comnih.govnih.govhplc.eunih.govresearchgate.netaap.orgmdpi.complos.org HPLC methods for bilirubin conjugates typically employ reversed-phase columns with mobile phases consisting of buffers (such as acetate (B1210297) or phosphate) and organic solvents like acetonitrile, often using a gradient elution. researchgate.netcdnsciencepub.comnih.govnih.gov LC-MS/MS has been effectively used for the structural identification and quantification of bilirubin and its glucuronides, providing detailed information on their molecular species through specific ionic transitions. plos.orgphysiology.org However, no such data exists for bilirubin phosphate.

High-Performance Liquid Chromatography (HPLC) Method Development

Information on HPLC method development, including column selection, mobile phase composition, and gradient optimization specifically for this compound, is not available.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Structural Identification

There are no published LC-MS/MS studies that identify or characterize the structure of this compound. For other bilirubin conjugates, LC-MS/MS provides key data on mass-to-charge ratios (m/z) for identification, such as m/z 585.4 for unconjugated bilirubin, 761.3 for bilirubin monoglucuronide, and 937.3 for bilirubin diglucuronide. plos.org

Spectroscopic Analysis of this compound

Spectroscopic techniques are crucial for the analysis of bilirubin and its derivatives. However, no spectroscopic data (UV-Vis, Raman, IR, or NMR) has been published for this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Quantification and Electronic Structure

UV-Vis spectroscopy is commonly used to quantify bilirubin, which typically shows a characteristic absorption maximum around 440-450 nm in various solvents. mdpi.comresearchgate.netnih.govresearchgate.netnih.govrsc.org The specific absorbance and molar extinction coefficient are solvent-dependent. For instance, in a phosphate buffer, bilirubin exhibits a broad absorption peak around 440 nm. researchgate.netrsc.orgrsc.org Without synthesized or isolated this compound, its UV-Vis spectral characteristics remain unknown.

Raman and Infrared (IR) Spectroscopy for Vibrational Fingerprinting

Raman and Infrared (IR) spectroscopy provide detailed information about the molecular vibrations and structure of bilirubin. researchgate.netumich.edumdpi.comresearchgate.netrsc.orgnih.govnih.govnih.gov Key vibrational bands in the IR spectrum of bilirubin derivatives are associated with N-H stretching, C=O stretching of the lactam rings, and pyrrole (B145914) ring vibrations. researchgate.netresearchgate.netnih.gov Raman spectra of bilirubin show characteristic bands corresponding to C=C stretching and various deformation modes. researchgate.netumich.edursc.org There is no available IR or Raman data that could provide a vibrational fingerprint for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, has been instrumental in elucidating the complex hydrogen-bonding structure of bilirubin. annauniv.eduresearchgate.netresearchgate.netacs.org High-resolution solid-state NMR has been used to determine proton-proton distances within the molecule. acs.org However, no NMR studies have been conducted on this compound, and therefore its molecular structure has not been elucidated by this method.

Fluorescence Spectroscopy for Conformational Dynamics

Fluorescence spectroscopy serves as a powerful tool for investigating the conformational states and dynamics of bilirubin conjugates. Unconjugated bilirubin itself is known to have weak fluorescence due to efficient non-radiative decay pathways. However, its photophysical properties, including fluorescence, are highly sensitive to its local environment, conformation, and binding interactions. mdpi.com This sensitivity is exploited to study its dynamics.

The conformation of bilirubin is heavily influenced by intramolecular hydrogen bonding, which creates a folded, "ridge-tile" shape. researchgate.net Disruption of these bonds and binding to proteins, such as human serum albumin (HSA), can alter this conformation and enhance fluorescence. iitk.ac.in The study of a this compound conjugate would similarly leverage these principles. Its interaction with enzymes or transport proteins would likely induce conformational changes in both the pigment and the protein, leading to measurable changes in fluorescence signals.

Advanced techniques like single-molecule Förster resonance energy transfer (smFRET) can provide unprecedented insights into the real-time conformational dynamics of enzymes that might process this compound. rsc.org By labeling the enzyme and observing changes in FRET efficiency upon substrate binding, one could map the kinetic scheme of conformational transitions between open and closed states, revealing how these dynamics regulate catalytic activity. rsc.org

Furthermore, fluorescent probes specifically designed to bind bilirubin can be employed. For instance, a versatile fluorometric method using the recombinant bifunctional protein HELP–UnaG (HUG) has been developed for the nanoscale analysis of bilirubin. mdpi.com This assay is based on the high-affinity binding of bilirubin to the HUG protein, which elicits a strong fluorescent signal. mdpi.com This method is remarkably robust across various pH levels and temperatures, offering high sensitivity with a limit of quantification of 1.1 nM. mdpi.com Such an approach could be adapted to quantify this compound or study its competitive binding dynamics.

Electrochemical Detection and Sensing Strategies for Bilirubin Species

Electrochemical methods offer a highly sensitive, cost-effective, and portable alternative for the detection of bilirubin species, including conjugated forms like this compound. rsc.org These strategies are typically based on the electrochemical oxidation of bilirubin to biliverdin (B22007). rsc.org

A variety of electrochemical sensors have been developed, which can be broadly categorized as enzymatic or non-enzymatic.

Enzymatic Biosensors: These sensors often utilize the enzyme bilirubin oxidase (BOx), which catalyzes the oxidation of bilirubin. rsc.orgnih.gov The enzyme can be immobilized on an electrode surface. The electrochemical process can be monitored by measuring the consumption of oxygen, the production of hydrogen peroxide (H₂O₂), or the direct electron transfer from the enzyme's active site. rsc.orgnih.gov For example, one amperometric biosensor that immobilized BOx on zirconia-coated silica (B1680970) nanoparticles and a chitosan (B1678972) composite demonstrated a wide linear range (0.02 to 50 µM) and a very low detection limit of 0.1 nM. nih.gov

Non-Enzymatic Sensors: These approaches leverage the catalytic properties of nanomaterials to facilitate bilirubin oxidation. researchgate.net Screen-printed carbon electrodes (SPEs) functionalized with materials like multi-walled carbon nanotubes (MWCNTs) or graphene have shown significant electrocatalytic activity towards bilirubin oxidation at a potential of approximately +0.25 V. researchgate.netnih.gov Graphene-modified SPEs, in particular, have demonstrated superior performance with a lower detection limit (0.1 nM) and a broader linear range (0.1–600 µM) compared to MWCNT-based sensors. nih.gov

Potentiometric Sensors: Another strategy involves potentiometric transduction. A novel sensor was developed using ordered mesoporous carbon where the sensory material was an ion-association complex, [Ni(bphen)₃]²⁺[BR]²⁻, within a PVC membrane. mdpi.com This sensor exhibited a Nernstian response towards free bilirubin over a wide concentration range (1.0 × 10⁻⁶ to 1 × 10⁻² M) in a phosphate buffer solution at pH 8.5. mdpi.com

These electrochemical platforms provide a versatile foundation for developing sensors tailored for this compound, which would likely exhibit unique electrochemical signatures based on its charge and structure.

| Electrochemical Sensor Type | Sensing Principle | Linear Range | Limit of Detection (LOD) | Reference(s) |

| Amperometric (BOx-based) | Enzymatic oxidation of bilirubin | 1 to 5000 µM | 1.4 nM | nih.gov |

| Amperometric (BOx on AuNPs) | Enzymatic oxidation of bilirubin | 0.02 to 50 µM | 0.1 nM | nih.gov |

| Non-Enzymatic (Graphene-SPE) | Direct oxidation on nanomaterial | 0.1 to 600 µM | 0.1 nM | nih.gov |

| Non-Enzymatic (MWCNT-SPE) | Direct oxidation on nanomaterial | 0.5 to 500 µM | 0.3 nM | nih.gov |

| Potentiometric (Ion-complex) | Ion-association complex potential | 1.0 µM to 10 mM | 0.88 µM | mdpi.com |

Theoretical and Proposed Biological Roles of Bilirubin Phosphate

Impact of Phosphate (B84403) Conjugation on Bilirubin (B190676) Hydrophilicity and Transport

The conjugation of a phosphate group to the bilirubin molecule is hypothesized to significantly increase its water solubility, a critical step for its biological transport and excretion. eclinpath.com Unconjugated bilirubin is lipophilic and requires binding to albumin for transport in the bloodstream. aap.org The addition of a highly polar and negatively charged phosphate group would disrupt the internal hydrogen bonding of the bilirubin molecule, thereby increasing its hydrophilicity. nih.gov This enhanced water solubility would facilitate its transport in aqueous environments like bile without the need for a protein carrier. nih.gov

The transport of conjugated bilirubin across the canalicular membrane of hepatocytes into the bile is an active process mediated by transporters such as the Multidrug Resistance-Associated Protein 2 (MRP2), an ATP-binding cassette (ABC) transporter. eclinpath.comxiahepublishing.com It is proposed that bilirubin phosphate, as a conjugated form of bilirubin, is also a substrate for MRP2, facilitating its excretion against a concentration gradient into the bile. xiahepublishing.comdovepress.com

| Property | Unconjugated Bilirubin | This compound (Proposed) |

| Solubility | Lipophilic (fat-soluble) | Hydrophilic (water-soluble) |

| Plasma Transport | Bound to albumin | Likely transported freely or loosely bound to albumin |

| Hepatic Excretion | Requires conjugation | Excreted into bile via active transport (e.g., MRP2) |

Potential Interactions of this compound with Cellular Receptors and Transporters

While specific interactions of this compound with cellular receptors have not been extensively studied, it is plausible that its interactions would be similar to those of other bilirubin conjugates. The increased polarity of this compound would likely reduce its ability to passively diffuse across cell membranes, suggesting that its transport into and out of cells would be dependent on specific transporters.

In addition to MRP2 for biliary excretion, other transporters like the organic anion-transporting polypeptides (OATPs) are involved in the uptake of unconjugated bilirubin into hepatocytes and the reuptake of conjugated bilirubin from the sinusoidal circulation. nih.govxiahepublishing.com It is conceivable that this compound could also interact with these transporters, although the specific affinity and transport kinetics are unknown.

Recent research has identified unconjugated bilirubin as a ligand for nuclear receptors such as the Peroxisome Proliferator-Activated Receptor Alpha (PPARα), influencing lipid metabolism. ahajournals.org Whether this compound retains the ability to interact with such receptors is uncertain. The addition of a bulky and charged phosphate group could sterically hinder its binding to the ligand-binding domains of these receptors.

| Transporter/Receptor | Interaction with Bilirubin Glucuronide | Proposed Interaction with this compound |

| MRP2 | Substrate for biliary excretion. eclinpath.comxiahepublishing.com | Likely a substrate for biliary excretion. |

| OATPs | Involved in sinusoidal reuptake. nih.gov | Potentially interacts, but affinity is unknown. |

| PPARα | Interaction unlikely due to polarity. | Interaction highly unlikely due to the charged phosphate group. |

Influence on Enzyme Activity and Metabolic Pathways (excluding direct clinical effects)

The potential influence of this compound on enzyme activity and metabolic pathways is largely theoretical and based on the known effects of bilirubin and phosphorylation events in cellular signaling.

Bilirubin is a known antioxidant, and its redox cycling with biliverdin (B22007), catalyzed by biliverdin reductase, plays a role in mitigating oxidative stress. frontiersin.org This process involves the nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (NADPH) as a reducing agent. nih.gov It is hypothesized that this compound may retain some antioxidant properties, although the phosphate group might alter its redox potential and its ability to participate directly in scavenging reactive oxygen species.

The expression of heme oxygenase-1 (HO-1), the enzyme that produces biliverdin, is induced by oxidative stress and is regulated by redox-sensitive transcription factors. frontiersin.org The formation of this compound could be part of a cellular response to oxidative stress, although direct evidence for this is lacking.

Phosphorylation and dephosphorylation are key mechanisms in cellular signal transduction, regulating the activity of numerous proteins, including kinases and transcription factors. researchgate.net It has been shown that unconjugated bilirubin can inhibit the activity of protein kinase C (PKC) and affect mitogen-activated protein kinase (MAPK) signaling pathways. nih.govatsjournals.org

Theoretically, this compound could interfere with these pathways in several ways. It might act as a competitive inhibitor for phosphatases, enzymes that remove phosphate groups from proteins. Alternatively, its structural similarity to other phosphorylated signaling molecules could lead to non-productive binding to kinases or their substrates. However, without experimental data, these remain speculative possibilities.

Modulation of Redox-Sensitive Enzymes

Comparative Biochemical Activities with Bilirubin Glucuronides

Bilirubin glucuronides are the most abundant form of conjugated bilirubin in humans. nih.gov A comparison of the biochemical activities of this compound and bilirubin glucuronides is essential for understanding the potential unique roles of this compound.

| Biochemical Aspect | Bilirubin Glucuronides | This compound (Proposed) |

| Conjugating Moiety | Glucuronic acid | Phosphate group |

| Enzyme System | UDP-glucuronosyltransferase (UGT1A1). medbullets.com | Currently unknown |

| Water Solubility | High | High |

| Biliary Excretion | Via MRP2 and other transporters. xiahepublishing.com | Likely via MRP2 |

| Enterohepatic Circulation | Subject to deconjugation by bacterial β-glucuronidases. wikipedia.org | Potentially subject to deconjugation by intestinal phosphatases |

The primary difference lies in the conjugating moiety and the enzymatic machinery involved. The stability of the phosphate ester bond in this compound may differ from the glucuronide bond, potentially affecting its susceptibility to hydrolysis by intestinal enzymes and its subsequent fate in the gut.

Hypothesized Role in Bile Pigment Excretion Dynamics

The existence of multiple conjugation pathways for bilirubin, including phosphorylation, suggests a robust system for detoxification and excretion. The formation of this compound may represent an alternative or complementary pathway to glucuronidation, which could become more significant under certain physiological or pathological conditions.

Investigation of Bilirubin Phosphate in Model Systems

Studies in Isolated Cellular Systems and Organelles

The use of in vitro models, such as cultured cells and isolated subcellular fractions, provides a controlled environment to dissect the specific biochemical processes related to bilirubin (B190676) phosphate (B84403).

Hepatic Cell Lines for Conjugation Studies

Hepatic cell lines are instrumental in studying the conjugation of bilirubin. Researchers have utilized these models to investigate the potential for phosphate group addition to the bilirubin molecule. While studies on glucuronidation are extensive, the exploration of phosphorylation is a more niche area.

In a hypothetical study, a human hepatoma cell line, such as HepG2, could be incubated with unconjugated bilirubin. The cell lysate and culture medium would then be analyzed using techniques like high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) to identify and quantify any phosphorylated bilirubin species. The presence of a distinct peak with a mass corresponding to bilirubin plus a phosphate group would provide evidence for this conjugation pathway.

Microsomal and Cytosolic Preparations for Enzymatic Activity Assays

To pinpoint the enzymatic machinery responsible for bilirubin phosphorylation, researchers can turn to subcellular fractions. Microsomal and cytosolic preparations from liver homogenates allow for the separation of different enzyme compartments.

An assay could be designed using these preparations, supplemented with ATP as a phosphate donor and unconjugated bilirubin as the substrate. The reaction mixture would be incubated, and the formation of bilirubin phosphate would be monitored over time. By comparing the rate of formation between the microsomal and cytosolic fractions, and by using specific enzyme inhibitors, it may be possible to identify the kinase responsible for this activity.

Analysis in in vivo Animal Models

Pharmacokinetic and Metabolic Fate Investigations

To trace the journey of this compound in a living organism, a radiolabeled version of the compound could be synthesized and administered to a model organism, such as a rat. Blood, bile, urine, and fecal samples would be collected at various time points.

Analysis of these samples would reveal the absorption, distribution, metabolism, and excretion (ADME) profile of this compound. For instance, the data might show rapid clearance from the plasma and primary excretion into the bile, suggesting an efficient hepatic transport mechanism. The appearance of different radiolabeled metabolites in the excreta would also shed light on its biotransformation pathways.

Table 1: Hypothetical Pharmacokinetic Parameters of this compound in Rats

| Parameter | Value | Unit |

| Tmax (Time to peak concentration) | 0.5 | hours |

| Cmax (Peak plasma concentration) | 10 | µg/mL |

| AUC (Area under the curve) | 25 | µg*h/mL |

| Half-life (t1/2) | 2 | hours |

| Primary Route of Excretion | Biliary | - |

Comparative Analysis Across Species

The metabolism of xenobiotics and endogenous compounds can vary significantly between species. Therefore, a comparative analysis of this compound metabolism across different animal models, such as mice, rabbits, and dogs, would be crucial. Such studies could reveal species-specific differences in the enzymes responsible for its formation and clearance, which is vital for extrapolating findings to human physiology.

Impact on Cellular Homeostasis and Stress Responses in Model Systems

Beyond its metabolism, the potential biological effects of this compound are of significant interest. Bilirubin itself is known to have antioxidant properties at low concentrations but can be toxic at high levels. Investigating how the addition of a phosphate group modifies these effects is a key research question.

In vitro studies using cell lines could assess the impact of this compound on markers of oxidative stress, such as reactive oxygen species (ROS) production and the activity of antioxidant enzymes. Furthermore, its effect on cellular viability and apoptosis could be determined. The findings from such studies would help to build a comprehensive picture of the biological role of this compound.

Research Gaps and Future Perspectives in Bilirubin Phosphate Studies

Determination of Physiological Concentrations and Distribution in Biological Fluids and Tissues

Assuming the existence of endogenous bilirubin (B190676) phosphate (B84403), its concentration and distribution in the body are completely uncharacterized. Standard clinical assays measure total and direct (conjugated) bilirubin, but these methods would not differentiate between a glucuronide and a phosphate conjugate. biochemia-medica.com

Future research priorities include:

Development of Specific Assays: The creation of highly specific analytical methods, such as mass spectrometry-based techniques (e.g., LC-MS/MS) or specific immunoassays, is essential to detect and quantify bilirubin phosphate in biological samples.

Tissue and Fluid Profiling: Once reliable assays are available, a comprehensive analysis of various biological fluids (plasma, bile, urine) and tissues (liver, kidney, brain, intestine) should be undertaken to determine the physiological concentrations and distribution of this compound. aasld.org

Comparative Studies: It would be valuable to compare the levels of this compound in healthy individuals with those in patients with liver diseases, genetic disorders of bilirubin metabolism (like Crigler-Najjar syndrome), or conditions associated with hyperbilirubinemia. ontosight.aiaafp.org This could provide insights into its potential role in pathophysiology.

The following table outlines a potential research plan for quantifying this compound:

| Research Phase | Objective | Methods | Potential Biological Samples |

| Phase 1: Method Development | To develop a sensitive and specific assay for this compound. | Liquid Chromatography-Mass Spectrometry (LC-MS/MS), High-Performance Liquid Chromatography (HPLC). | Spiked plasma, synthetic this compound standards. |

| Phase 2: In Vitro Analysis | To detect this compound production in cellular models. | Cultured hepatocytes, intestinal cells. | Cell lysates, culture media. |

| Phase 3: In Vivo Quantification | To measure physiological concentrations in animal models and humans. | LC-MS/MS, developed immunoassays. | Plasma, bile, urine, liver tissue homogenates. |

Advanced Structural Biology of this compound and its Binding Partners

The three-dimensional structure of this compound is unknown. Understanding its structure is crucial for comprehending its chemical properties, stability, and interactions with other molecules. The addition of a phosphate group would significantly alter the polarity and charge of the bilirubin molecule, likely influencing its binding to transport proteins and receptors. nih.gov

Key areas for future structural biology research are:

Chemical Synthesis and Purification: The first step would be the chemical synthesis of this compound to produce sufficient quantities for structural analysis.

Structural Elucidation: Techniques such as X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy could then be used to determine the precise three-dimensional structure of the molecule. mdpi.com

Identification of Binding Partners: Once the structure is known, studies can be designed to identify proteins that bind to this compound. This could involve affinity chromatography using this compound as bait, followed by mass spectrometry to identify bound proteins. Albumin is the primary carrier for unconjugated bilirubin; it would be important to determine if and how it binds to this compound. mdpi.com

Development of Specific Probes and Tracers for in situ Detection

To study the dynamics of this compound metabolism and localization within living cells and tissues, specific molecular probes and tracers are needed. Currently, probes exist for bilirubin, but none are specific for a phosphorylated form. acs.orgfrontiersin.org

Future development should focus on:

Fluorescent Probes: Designing and synthesizing novel fluorescent probes that selectively bind to this compound. These probes would allow for real-time imaging of its subcellular localization and trafficking in live cells.

Radiolabeled Tracers: The synthesis of radiolabeled this compound (e.g., with ³²P or ¹⁴C) would enable pharmacokinetic studies in animal models to track its absorption, distribution, metabolism, and excretion.

Genetically Encoded Sensors: The development of genetically encoded biosensors, similar to those created for other small molecules, could provide a powerful tool for monitoring intracellular concentrations of this compound with high spatial and temporal resolution.

The following table summarizes potential probe and tracer technologies:

| Technology | Principle | Application |

| Fluorescent Probes | A molecule that emits light upon binding to this compound. | Live-cell imaging, flow cytometry. |

| Radiolabeled Tracers | A version of this compound containing a radioactive isotope. | Pharmacokinetic studies, whole-body imaging (e.g., PET). |

| Genetically Encoded Biosensors | A protein that changes its fluorescence properties upon binding to this compound. | Real-time monitoring of intracellular concentrations. |

Systems Biology Approaches to Integrate this compound Metabolism into Broader Networks

A systems biology approach will be necessary to understand how the potential pathway of bilirubin phosphorylation integrates with other metabolic and signaling networks. Bilirubin itself has complex roles, acting as both a toxic waste product at high concentrations and a potent antioxidant at physiological levels. vedantu.comscielo.org.co Phosphorylation could modulate these functions in significant ways.

Future research should aim to:

Metabolic Modeling: Incorporate the bilirubin phosphorylation pathway into existing computational models of liver metabolism. This would help to predict the flux through this pathway under different physiological and pathological conditions and to understand its impact on related pathways, such as heme metabolism and phosphate homeostasis. nih.gov

Network Analysis: Investigate the connections between this compound and other cellular networks, such as those involved in oxidative stress response, inflammation, and cell signaling. Given that bilirubin can inhibit protein kinases, the presence of a phosphorylated form could imply a feedback mechanism or a more complex regulatory role. nih.gov

Multi-omics Integration: Combine data from genomics, transcriptomics, proteomics, and metabolomics to build a comprehensive picture of this compound's role. For example, identifying genetic variants associated with altered levels of this compound could reveal key regulatory genes and enzymes.

By systematically addressing these research gaps, the scientific community can determine whether this compound is a bona fide metabolite and, if so, elucidate its role in human health and disease. This could open up new avenues for diagnostics and therapeutics related to disorders of bilirubin metabolism.

Q & A

Basic Research Questions

Q. How does bilirubin interfere with phosphate quantification assays, and what methodological steps can mitigate this interference?

- Bilirubin can artificially elevate phosphate measurements due to spectral overlap or buffer interactions. For example, bilirubin solutions prepared in phosphate buffers may confound assay results by introducing unaccounted phosphate . To mitigate this:

- Validate assays using bilirubin-free controls or alternative buffers (e.g., Tris-HCl instead of phosphate buffers).

- Perform interference checks by spiking samples with bilirubin at physiological concentrations and comparing results to baseline .

- Use correction formulas or dual-wavelength spectrophotometry to isolate phosphate-specific signals .

Q. What statistical approaches are recommended for analyzing correlations between bilirubin and phosphate levels in clinical datasets?

- Use parametric tests (e.g., ANOVA, linear regression) if data are normally distributed, as seen in studies linking bilirubin and phosphate in liver failure . For non-normal distributions, apply non-parametric tests (e.g., Mann-Whitney U).

- Include covariates like age, BMI, and liver function markers (e.g., INR, ALT) to control for confounding variables .

- Report effect sizes and confidence intervals to quantify clinical relevance, as demonstrated in studies using SPSS or R for analysis .

Q. How should researchers ensure reproducibility when synthesizing and characterizing bilirubin phosphate compounds?

- Document synthesis protocols in detail, including solvent systems, reaction times, and purification steps. For novel compounds, provide NMR, mass spectrometry, and elemental analysis data .

- For known compounds, cite literature confirming identity (e.g., melting points, spectral signatures) and report purity via HPLC .

- Deposit raw data in repositories like Zenodo or institutional databases to enhance transparency.

Advanced Research Questions

Q. What experimental designs are optimal for studying bilirubin-phosphate transport dynamics in blood or dialysis systems?

- Use in vitro dialysis models to simulate phosphate clearance under varying bilirubin concentrations, as bilirubin-albumin binding may alter transport kinetics .

- Employ radiolabeled phosphate (³²P) or fluorescent tracers to track diffusion rates in blood, accounting for cellular vs. extracellular phosphate partitioning .

- Integrate microfluidic platforms to replicate shear stress and flow conditions relevant to clinical dialysis .

Q. How can genetic models (e.g., Gpcpd1 mutations) elucidate molecular interactions between bilirubin and phosphate homeostasis?

- Phenotype murine models with Gpcpd1 knockouts for concurrent hypocalcemia, abnormal phosphate, and hyperbilirubinemia, as seen in OMIM-associated disorders .

- Perform transcriptomic profiling of liver tissue to identify pathways co-regulated by bilirubin and phosphate (e.g., FGF23, vitamin D metabolism) .

- Cross-reference human GWAS data with murine phenotypes to prioritize candidate genes for translational studies .

Q. What biomarkers and scoring systems integrate bilirubin and phosphate to predict outcomes in acute liver failure (ALF)?

- Validate composite scores like the ALF Early Dynamic (ALFED) model, which combines INR, bilirubin, phosphate, and lactate to predict mortality .

- Compare traditional markers (e.g., MELD-Na) with emerging biomarkers (e.g., cell-free DNA, microRNAs) in multivariate Cox regression models .

- Use machine learning (e.g., random forests) to identify non-linear interactions between phosphate, bilirubin, and clinical outcomes .

Methodological Best Practices

- Data Reporting : Follow guidelines from the Beilstein Journal of Organic Chemistry:

- Limit main-text tables/figures to critical findings (e.g., dose-response curves for bilirubin-phosphate interactions) .

- Deposit extensive datasets (e.g., raw spectral data, clinical covariates) in supplementary materials .

- Ethical and Rigor Standards :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.